molecular formula C8H9N3O B1524605 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1190321-67-5

5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No.: B1524605
CAS No.: 1190321-67-5
M. Wt: 163.18 g/mol
InChI Key: ILFMPRCSQPJDFD-UHFFFAOYSA-N
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Description

“5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It belongs to the class of organic compounds known as pyrrolopyridines, which are compounds containing a pyrrolopyridine moiety, consisting of a pyrrole ring fused to a pyridine .

Scientific Research Applications

Synthesis of Pyrroles

5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine is utilized in the synthesis of 2,4-disubstituted pyrroles, a process involving oxidative rearrangement and sequential reaction with different alkyl lithiates (Kiren, Hong, Leverett, & Padwa, 2009).

Creation of Bicyclic 1,2-Oxazines

The compound aids in the synthesis of enantiopure bicyclic 1,2-oxazines, crucial in the development of N-hydroxy pyrrolidines (Pulz, Cicchi, Brandi, & Reissig, 2003).

Developing Chiral Auxiliaries

It's used in creating chiral auxiliaries for synthesizing optically pure amines or β-amino acids. A particular derivative, methyl 2-[(2R, 5S)-(1-benzyl-5-methoxypyrrolidin-2­yl)carbonyl­(S)-amino]-3-phenylpropanoate, was synthesized and examined via X-ray analysis (Chiaroni et al., 1997).

Functional Derivatives of Pyrrole

This compound forms a fundamental part of many biological molecules like heme and chlorophyll. Its derivatives are created through condensation of amines with carbonyl-containing compounds, leading to various functional derivatives (Anderson & Liu, 2000).

Chemoselective Synthesis

It is involved in the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, employing a heterocyclization reaction with amines (Aquino, Leonel, Gariboti, Frizzo, Martins, Bonacorso, & Zanatta, 2015).

Stereochemistry Studies

The compound is used in asymmetric acylation of carboxamides and stereochemistry research, especially in the reduction of oxoamides (Ito, Katsuki, & Yamaguchi, 1984).

Mechanism of Action

1H-pyrrolo[2,3-b]pyridine derivatives have been found to exhibit potent inhibitory activity against FGFR1, 2, and 3 . This suggests that “5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine” may also act as an inhibitor of these receptors, although specific studies confirming this are not available.

Safety and Hazards

The safety and hazards associated with 1H-pyrrolo[2,3-b]pyridine derivatives are not explicitly mentioned in the available resources . Therefore, it’s recommended to handle “5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine” with appropriate safety measures until more information is available.

Properties

IUPAC Name

5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-6-4-11-8-5(7(6)9)2-3-10-8/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFMPRCSQPJDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C(=C1N)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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